molecular formula C16H15N3O5S B2641284 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide CAS No. 941975-05-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2641284
CAS No.: 941975-05-9
M. Wt: 361.37
InChI Key: PNDVYWXTVAFGKA-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is a chemical compound of significant interest in scientific research. It features a benzamide structure substituted with a 4-nitro group and a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety . This molecular architecture, particularly the cyclic sulfonamide (isothiazolidine dioxide) group, is often investigated for its potential to interact with various biological targets . Compounds containing this scaffold have been studied as building blocks in medicinal chemistry and are frequently explored for their inhibitory activity against enzymes and proteins involved in disease pathways . For instance, structurally related molecules have been identified as inhibitors of signaling pathways such as the Hedgehog pathway, which is relevant in oncology, and have shown affinity for kinases like cyclin-dependent kinase 2 (CDK2) . The presence of both the electron-withdrawing nitro group and the sulfonamide group makes this compound a valuable intermediate for further chemical derivatization, supporting its role in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16(12-5-7-14(8-6-12)19(21)22)17-13-3-1-4-15(11-13)18-9-2-10-25(18,23)24/h1,3-8,11H,2,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDVYWXTVAFGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-nitrobenzamide derivatives, highlighting structural features, synthesis methods, yields, physical properties, and biological activities:

Compound Name Substituent/Functional Group Synthesis Method Yield (%) Melting Point (°C) Biological Activity/Notes
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide (Target) 1,1-Dioxidoisothiazolidin-2-yl phenyl Not reported - - Hypothetical: Sulfone may enhance solubility and target sulfotransferases
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c) 2-Methoxy-phenyl, 4-bromo N-Acylation with pyridine 67 139–142 No biological data; used in polymer studies
N-(2,2-Diphenylethyl)-4-nitrobenzamide (3) 2,2-Diphenylethyl Mechanochemical ball-milling High* - Eco-friendly synthesis; characterized via NMR/MS
PB6 1-Methyl-1H-benzo[d]imidazol-2-yl phenyl Multi-step, column chromatography 71 211 High thermal stability; potential material science applications
N-(3-(1H-Imidazol-1-yl)propyl)-4-nitrobenzamide (8) 1H-Imidazol-1-yl propyl Acyl chloride reaction - - Evaluated for carbonic anhydrase inhibition
E04 (N-[4-(Acetylamino)phenyl]-4-nitrobenzamide) 4-Acetylamino phenyl High-throughput screening - - Urea transporter inhibitor (IC₅₀: 5.37 mM); oral activity potential
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives Chlorophenyl sulfamoyl Multi-step synthesis - - Favorable ADME properties (e.g., TPSA 90–110 Ų)

Physical and Chemical Properties

  • Melting Points: PB6 exhibits the highest melting point (211°C), likely due to its rigid benzoimidazole ring.
  • Polarity and Solubility : Derivatives with sulfonamide or sulfone groups (e.g., compounds) show elevated topological polar surface area (TPSA), suggesting improved aqueous solubility. The target compound’s 1,1-dioxidoisothiazolidine group may similarly enhance solubility .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 304.32 g/mol
  • CAS Number : 1208644-35-2

The compound features a nitro group and a dioxidoisothiazolidine moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory processes. For instance, compounds with related structures have shown IC50_{50} values in the low micromolar range against these enzymes .
  • Antimicrobial Activity : The sulfonamide group in related compounds is known for its antimicrobial properties by inhibiting bacterial folate synthesis. The presence of the dioxidoisothiazolidine structure may enhance this effect.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can suppress tumor necrosis factor-alpha (TNF-α) production, further supporting its potential as an anti-inflammatory agent .

Case Studies

  • In Vitro Studies : A study investigating the biological activity of related benzamide derivatives demonstrated significant inhibition of COX enzymes, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Testing : In a comparative analysis of various sulfonamide derivatives, compounds with the isothiazolidine structure showed enhanced activity against Gram-positive bacteria. This suggests that our compound could be explored for its antimicrobial efficacy in future studies.

Data Table

Biological ActivityObserved EffectReference
COX InhibitionIC50_{50} 1.5 - 18.1 µM
TNF-α SuppressionIC50_{50} 0.44 µM
Antimicrobial ActivityEffective against Gram-positive bacteria

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